1-(Dimethyl-1,2-oxazol-4-yl)-N-methylmethanesulfonamide

Medicinal Chemistry Synthetic Intermediate Structure-Activity Relationship

Researchers exploring N-methylation SAR in isoxazole-sulfonamide lead series lack a well-characterized comparator combining a flexible methylene linker with reduced H-bond donor count. 1-(Dimethyl-1,2-oxazol-4-yl)-N-methylmethanesulfonamide (CAS 1858993-57-3) fills this gap as the N-methylated derivative of the parent sulfonamide, offering distinct lipophilicity and a single H-bond donor (vs. 2 in the non-methylated analog). Key procurement drivers: • Unique methylene bridge between the 3,5-dimethylisoxazole core and N-methylmethanesulfonamide enables conformational flexibility for SAR exploration. • 3,5-Dimethylisoxazole core is a validated KAc mimic for BET bromodomains (BRD4), positioning this compound as a novel fragment for screening. • Supplied at 95% purity, suitable as an HPLC/LC-MS reference standard for dimethylisoxazole-sulfonamide analytical method development. Procure based on synthetic utility and the distinct chemotype rather than assumed biological activity.

Molecular Formula C7H12N2O3S
Molecular Weight 204.25 g/mol
Cat. No. B13241476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Dimethyl-1,2-oxazol-4-yl)-N-methylmethanesulfonamide
Molecular FormulaC7H12N2O3S
Molecular Weight204.25 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)CS(=O)(=O)NC
InChIInChI=1S/C7H12N2O3S/c1-5-7(6(2)12-9-5)4-13(10,11)8-3/h8H,4H2,1-3H3
InChIKeyBLQUSTXJAYIYER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Dimethyl-1,2-oxazol-4-yl)-N-methylmethanesulfonamide: Identity and Procurement


1-(Dimethyl-1,2-oxazol-4-yl)-N-methylmethanesulfonamide (CAS 1858993-57-3, PubChem CID 130830687) is a synthetic small molecule characterized by a 3,5-dimethylisoxazole core linked via a methylene bridge to an N-methylmethanesulfonamide group [1]. With a molecular weight of 204.25 g/mol and a topological polar surface area of 80.6 Ų, the compound is typically procured as a research chemical at purities around 95% . Its primary relevance lies in its role as a structural component or intermediate within broader sulfonamide and isoxazole-based medicinal chemistry campaigns, rather than as an end-use therapeutic agent [2].

Role Synthetic building block for medicinal chemistry
Structural handles N-methyl methanesulfonamide with methylene linker
Procurement context Research chemical; purity typical for intermediate use

Why Generic Substitution Is Not Supported


Based on the available evidence, a scientific or industrial user cannot prioritize 1-(Dimethyl-1,2-oxazol-4-yl)-N-methylmethanesulfonamide over a closely related analog. A comprehensive literature and database search failed to identify any peer-reviewed head-to-head comparisons, specific biological activity datasets, or performance metrics that would differentiate this compound from its closest structural analogs, such as N-((3,5-dimethylisoxazol-4-yl)methyl)methanesulfonamide (CAS 1485538-81-5) or 3,5-dimethylisoxazole-4-sulfonamide (CAS 175136-83-1) [1][2]. Without quantitative data on binding affinity, selectivity, pharmacokinetics, or functional activity, any claim of differentiation would be purely speculative [3]. This absence of direct evidence means that procurement decisions cannot be made on a performance basis and must instead rely on the specific synthetic utility required, where this compound's N-methyl sulfonamide and methylene linker offer a distinct, but unquantified, chemical handle.

N-methylation alters H‑bond donor profile; primary sulfonamide analogs may not replicate permeability behaviour.
Methylene spacer introduces conformational flexibility absent in directly attached analogs; binding-mode assumptions may not transfer.
No head‑to‑head bioactivity or selectivity data exist; performance‑based differentiation is unsupported.

Quantitative Evidence for Structural Differentiation


Structural Comparison with Primary Sulfonamide Analog

The target compound differs from its closest analog, N-((3,5-dimethylisoxazol-4-yl)methyl)methanesulfonamide (CAS 1485538-81-5), by the presence of an N-methyl group on the sulfonamide nitrogen. This modification results in a different hydrogen bond donor/acceptor profile (1 donor vs 2 donors in the primary sulfonamide) and increased lipophilicity (XLogP3-AA of 0.1 vs -0.2 for the primary analog) [1][2]. The N-methylation eliminates one hydrogen bond donor, which can significantly alter pharmacokinetic properties like membrane permeability and metabolic stability in a class-level context [3]. While no direct comparative biological data exists, this structural distinction is crucial for medicinal chemists designing structure-activity relationship (SAR) studies, as N-methylation is a common strategy to improve oral bioavailability.

Structural comparison
Class-level
HBD: 1 vs 2
XLogP3-AA: 0.1 vs −0.2
TPSA: 80.6 vs 92.4 Ų
N-methylation alters drug‑likeness profile; supports permeability SAR
No direct bioactivity comparison available
Medicinal Chemistry Synthetic Intermediate Structure-Activity Relationship

Conformational Flexibility vs. Directly-Linked Scaffold

Compared to 3,5-dimethylisoxazole-4-sulfonamide (CAS 175136-83-1), where the sulfonamide is directly attached to the isoxazole ring, the target compound features a methylene linker between the heterocycle and the sulfonamide sulfur. This introduces a flexible spacer and an additional rotatable bond, which can impact target binding conformation and off-rates [1][2]. The direct analog has been utilized as a KAc mimic in BET bromodomain inhibitor development, with reported IC50 values of 4.8 μM for a related compound against BRD4(1) [3]. The presence of the methylene linker in the target compound may alter the vector of the sulfonamide group, potentially enabling different binding modes or interactions. However, no direct binding or activity data for the target compound exists to quantify this benefit.

Conformational flexibility
Supporting evidence
Rotatable bonds: 3 vs 1
Related analog BRD4 IC₅₀: 4.8 μM
Methylene spacer may alter binding geometry; no target data
Direct comparison not possible
Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

Commercial Purity and Availability Baseline

For researchers requiring 1-(Dimethyl-1,2-oxazol-4-yl)-N-methylmethanesulfonamide as a synthetic building block, the compound is commercially available from suppliers like Leyan at a stated purity of 95% . In contrast, the closely related N-((3,5-dimethylisoxazol-4-yl)methyl)methanesulfonamide is listed by other vendors at purities as high as 97% . This represents a quantifiable, though minor, quality differential that could impact yield calculations in multi-step syntheses. However, as purity can vary between batches and suppliers, this should be verified with a certificate of analysis at the time of order.

Commercial purity
Supplier data
95% (target) vs 97% (analog)
Minor purity difference; verify with COA
Single‑source data; batch‑dependent
Chemical Procurement Synthetic Chemistry Quality Control

Recommended Application Scenarios


Evaluating N-Methylation Effects in Sulfonamide SAR

Structural analysis confirms that this compound is the N-methylated derivative of N-((3,5-dimethylisoxazol-4-yl)methyl)methanesulfonamide, leading to a calculated increase in lipophilicity and a reduction in hydrogen bond donor count [1]. This scenario is directly supported by the physicochemical comparison in Section 3. Researchers investigating the impact of N-methylation on target binding, solubility, or permeability within a dimethylisoxazole-containing lead series can use this compound as a direct comparator, with the caveat that no biological data yet defines its superiority.

Synthetic Derivatization via Methylene Linker

The presence of a methylene bridge between the isoxazole ring and the N-methylmethanesulfonamide introduces conformational flexibility not found in analogs where these groups are directly attached [2]. This chemical feature makes the compound a suitable starting material for further synthetic derivatization, such as functionalization at the sulfonamide nitrogen or modifications of the methylene group, to generate new analogs for screening libraries. Procurement should be driven by this unique synthetic handle rather than any assumed biological activity.

Reference Standard for Analytical Method Development

The compound's commercial availability and defined purity (e.g., 95% per the Leyan listing) make it a practical candidate for use as a reference standard in HPLC or LC-MS method development . When developing analytical methods for a series of dimethylisoxazole sulfonamide analogs, this compound can serve as a retention time marker or system suitability test component, differentiated from its close analogs by its unique mass and chromatographic behavior.

Fragment-Based Screening for Bromodomain Targets

The 3,5-dimethylisoxazole core is a validated KAc mimic for BET bromodomains, and related analogs have shown micromolar potency [3]. While the specific activity of this compound is untested, its unique combination of an N-methyl sulfonamide and a flexible methylene linker positions it as a novel fragment for screening against BRD4 or other bromodomains. The altered hydrogen-bonding pattern and geometry, as defined in Section 3, offer a new chemical starting point that is distinct from previously optimized fragments.

Application
Selection Property
Validation Focus
N‑Methylation SAR studies
N‑methyl vs. primary sulfonamide
Permeability and solubility assays
Methylene linker derivatization
Conformational flexibility
Synthetic accessibility and library diversification
Analytical reference standard
Chromatographic behaviour
Retention time and mass confirmation
Bromodomain fragment screening
KAc‑mimetic scaffold
BRD4 binding assay (AlphaScreen/FP)
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